Atriopeptin III - 90817-13-3

Atriopeptin III

Catalog Number: EVT-354473
CAS Number: 90817-13-3
Molecular Formula: C107H165N35O34S2
Molecular Weight: 2549.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atriopeptin III (AP III) is a 24-amino acid peptide belonging to the atrial natriuretic factor (ANF) family. These peptides are primarily synthesized and released by cardiac atrial cells in response to atrial stretch caused by increased blood volume [, , ]. AP III exerts a potent and rapid hypotensive effect, primarily by decreasing cardiac output secondary to a reduced stroke volume caused by lowered filling pressure []. The kidneys play a significant role in eliminating AP III, accounting for about 59% of its clearance through degradation [].

Future Directions
  • Developing more stable analogs: Exploring modifications to the AP III structure to enhance its stability and prolong its biological activity in vivo [].
  • Investigating its potential therapeutic applications: Exploring the use of AP III or its analogs in treating various conditions, such as hypertension, heart failure, and renal insufficiency [, , ].
  • Understanding its role in the central nervous system: Further research is needed to fully elucidate the role of ANFs in the central nervous system and its involvement in regulating thirst and water intake [, ].

Atriopeptin I

Compound Description: Atriopeptin I (ANP 1-21) is a 21-amino acid peptide hormone belonging to the atrial natriuretic peptide (ANP) family. It is a shorter congener of Atriopeptin III, lacking the C-terminal tripeptide Phe-Arg-Tyr. Like Atriopeptin III, it exhibits vasorelaxant, diuretic, and natriuretic properties.

Atriopeptin II

Compound Description: Atriopeptin II is another member of the ANP family, structurally similar to Atriopeptin I and III. It shares the core 17-amino acid ring structure but has a different C-terminal extension compared to Atriopeptin III. Like other ANPs, Atriopeptin II exhibits vasorelaxant properties.

Auriculin B

Compound Description: Auriculin B (ANP 4-28) is a 25-amino acid peptide and a prohormone of Atriopeptin III. It is an ANP family member containing the complete amino acid sequence of Atriopeptin III plus an additional N-terminal tripeptide, Arg-Ser-Ser.

Relevance: Auriculin B is a precursor to Atriopeptin III, and research suggests it undergoes post-translational processing to generate the active Atriopeptin III molecule. The conversion of Auriculin B to Atriopeptin III highlights the importance of specific amino acid residues and peptide length in conferring biological activity within this family of hormones.

Ser-Leu-Arg-Arg-Atriopeptin III

Compound Description: Ser-Leu-Arg-Arg-Atriopeptin III is a longer form of Atriopeptin III identified in rat circulation. It contains the complete amino acid sequence of Atriopeptin III with an additional N-terminal tetrapeptide, Ser-Leu-Arg-Arg.

Relevance: The presence of Ser-Leu-Arg-Arg-Atriopeptin III in rat plasma suggests that Atriopeptin III may undergo further post-translational modifications after its initial processing from Auriculin B. Research indicates that this elongated form exhibits potent vasorelaxant activity, highlighting the potential biological significance of different circulating forms of Atriopeptin III.

Atriopeptin III Analog with Deleted C-terminal F-R-Y

Compound Description: This synthetic analog of Atriopeptin III lacks the C-terminal tripeptide Phe-Arg-Tyr. It serves as a valuable tool for investigating the structure-activity relationship of Atriopeptin III and the specific roles of the C-terminal residues in its biological activity.

Relevance: Comparing this analog to Atriopeptin III helps elucidate the contribution of the C-terminal tripeptide to the peptide's overall activity. Differences in their binding affinities, potencies, and pharmacological profiles can provide valuable insights into the molecular mechanisms underlying Atriopeptin III's effects.

Reduced and Carboxymethylated Atriopeptin III

Compound Description: This modified form of Atriopeptin III involves the reduction of the disulfide bond within the core ring structure and subsequent alkylation with iodoacetamide. This modification disrupts the structural integrity of the peptide, making it valuable for studying the importance of the disulfide bond and overall conformation for Atriopeptin III's biological activity.

Relevance: Studying the reduced and carboxymethylated form of Atriopeptin III helps researchers understand the significance of the intact disulfide bond and native conformation for the peptide's activity. By comparing the activity of this modified form to the native Atriopeptin III, researchers can gain insights into the structural features critical for its biological functions.

Small Molecular Analog of Atriopeptin III with Deleted Ser-Ser

Compound Description: This analog is a shorter version of Atriopeptin III with the N-terminal dipeptide Ser-Ser deleted. It retains the core ring structure and C-terminal tripeptide of Atriopeptin III and is designed to investigate the impact of N-terminal modifications on the peptide's activity and stability.

Relevance: This analog explores whether modifying the N-terminal region of Atriopeptin III impacts its biological activity or pharmacokinetic properties. By comparing this analog with the full-length Atriopeptin III, researchers can assess the contribution of the N-terminal residues to its potency, duration of action, and other relevant pharmacological parameters.

Source

Atriopeptin III is synthesized in the cardiac atria of mammals. It is derived from a larger precursor protein known as prepro-atrial natriuretic factor, which undergoes several processing steps to yield the active peptide. This synthesis occurs in response to increased atrial stretch and volume overload, often seen in conditions such as heart failure.

Classification

Atriopeptin III belongs to the class of peptides known as natriuretic peptides. It is characterized by its ability to induce diuresis (increased urine production) and natriuresis (excretion of sodium in urine). This peptide is classified under the broader category of cardiovascular hormones due to its significant effects on cardiovascular physiology.

Synthesis Analysis

Methods

The synthesis of Atriopeptin III can be accomplished through various methods, including:

  1. Fragment Condensation: This method involves synthesizing smaller peptide fragments that are then chemically linked together to form the complete peptide sequence. This approach allows for precise control over the peptide structure.
  2. Solid Phase Synthesis: Utilizing solid-phase techniques, where the growing peptide chain is anchored to an insoluble resin, allows for efficient purification and assembly of complex peptides. Fmoc (9-fluorenylmethoxycarbonyl) groups are commonly used as protecting groups during this process.
  3. High-Performance Liquid Chromatography: After synthesis, high-performance liquid chromatography is employed to purify Atriopeptin III, ensuring that the final product is free from impurities and correctly folded .

Technical Details

The synthesis typically involves protecting amino acids during the coupling process to prevent unwanted reactions. The final product is deprotected and cleaved from the resin, followed by purification through chromatographic techniques.

Molecular Structure Analysis

Structure

Atriopeptin III consists of a chain of amino acids that typically includes 28 residues. The specific sequence contributes to its biological activity and receptor binding capabilities. The molecular formula for Atriopeptin III can be represented as C151_{151}H246_{246}N42_{42}O42_{42}S1_{1}, indicating a complex structure with various functional groups.

Data

The three-dimensional structure of Atriopeptin III has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that the peptide adopts a specific conformation essential for its interaction with receptors on target cells.

Chemical Reactions Analysis

Reactions

Atriopeptin III participates in several biochemical reactions within the body:

  1. Binding to Receptors: The primary reaction involves binding to specific receptors on target cells, such as guanylate cyclase-A receptors found in vascular smooth muscle and renal tissues.
  2. Signal Transduction: Upon binding, Atriopeptin III activates intracellular signaling pathways that lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and natriuresis.

Technical Details

The interaction between Atriopeptin III and its receptors triggers a cascade of molecular events that modulate ion channels and transporters, influencing renal function and vascular tone.

Mechanism of Action

Process

The mechanism by which Atriopeptin III exerts its physiological effects involves:

  1. Receptor Activation: Binding to guanylate cyclase-A receptors stimulates the production of cGMP.
  2. Vasodilation: Increased cGMP levels lead to relaxation of vascular smooth muscle cells, resulting in decreased peripheral resistance and lower blood pressure.
  3. Natriuresis: In renal tissues, cGMP promotes sodium excretion by modulating sodium transporters in renal tubules.

Data

Studies have shown that Atriopeptin III significantly reduces blood pressure in animal models, demonstrating its potential therapeutic applications in managing hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3,200 Da.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can be influenced by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.

Chemical Properties

  • Acidity/Basicity: Contains both acidic (carboxylic acid groups) and basic (amino groups) functionalities.
  • Reactivity: Susceptible to proteolytic degradation by enzymes such as neprilysin; thus, inhibitors are sometimes used in therapeutic applications to prolong its action.
Applications

Scientific Uses

Atriopeptin III has several important applications in scientific research:

  1. Cardiovascular Research: Studied for its role in heart failure and hypertension management.
  2. Pharmacological Studies: Investigated for potential therapeutic agents targeting cardiovascular diseases.
  3. Biomarker Development: Explored as a biomarker for heart-related conditions due to its correlation with atrial pressure changes.

Properties

CAS Number

90817-13-3

Product Name

Atriopeptin III

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C107H165N35O34S2

Molecular Weight

2549.8 g/mol

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1

InChI Key

AYCBRUDZNRVKGK-GWLSAQFNSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

ANF (103-126)
ANP (103-126)
atrial natriuretic factor (103-126)
atrial natriuretic factor prohormone (103-126)
atrial natriuretic peptide (103-126)
atriopeptin (103-126)
atriopeptin 24
atriopeptin III
atriopeptin-24
atriopeptin-3

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.